2-Bromo-1-{2-[(4-phenylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one
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Overview
Description
2-Bromo-1-{2-[(4-phenylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are a significant class of heterocyclic compounds known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields
Preparation Methods
The synthesis of 2-Bromo-1-{2-[(4-phenylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps :
Formation of the imidazole ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the phenylbutyl group: The phenylbutyl group can be introduced through a substitution reaction, where a suitable phenylbutyl halide reacts with the imidazole derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Bromo-1-{2-[(4-phenylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization: The imidazole ring can participate in cyclization reactions, forming more complex heterocyclic structures.
Common reagents used in these reactions include nickel catalysts, brominating agents like N-bromosuccinimide, and various nucleophiles.
Scientific Research Applications
2-Bromo-1-{2-[(4-phenylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one has several scientific research applications, including:
Pharmaceuticals: The compound’s imidazole ring is a key structural motif in many pharmaceutical agents, making it a valuable intermediate in drug synthesis.
Agrochemicals: It is used in the development of agrochemicals, including pesticides and herbicides.
Catalysis: The compound’s unique structure makes it useful in catalytic processes, particularly in organic synthesis.
Material Science: It is explored for its potential in the development of functional materials, such as dyes for solar cells and other optical applications.
Mechanism of Action
The mechanism of action of 2-Bromo-1-{2-[(4-phenylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one is primarily determined by its interaction with molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The phenylbutyl group may enhance the compound’s binding affinity and specificity towards certain targets . The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
2-Bromo-1-{2-[(4-phenylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one can be compared with other imidazole derivatives, such as:
2-Bromo-1-{2-[(4-methylphenyl)amino]-1H-imidazol-5-yl}ethan-1-one: Similar structure but with a methyl group instead of a phenylbutyl group.
2-Bromo-1-{2-[(4-chlorophenyl)amino]-1H-imidazol-5-yl}ethan-1-one: Contains a chlorophenyl group instead of a phenylbutyl group.
2-Bromo-1-{2-[(4-nitrophenyl)amino]-1H-imidazol-5-yl}ethan-1-one: Contains a nitrophenyl group instead of a phenylbutyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
88723-58-4 |
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Molecular Formula |
C15H18BrN3O |
Molecular Weight |
336.23 g/mol |
IUPAC Name |
2-bromo-1-[2-(4-phenylbutylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C15H18BrN3O/c16-10-14(20)13-11-18-15(19-13)17-9-5-4-8-12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2,(H2,17,18,19) |
InChI Key |
QUSCYKFZXYIROZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC2=NC=C(N2)C(=O)CBr |
Origin of Product |
United States |
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